Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate

Description

Chemical Identity and Structural Characterization

Molecular Properties and Identification

Fundamental Molecular Descriptors

The compound is defined by the following properties:

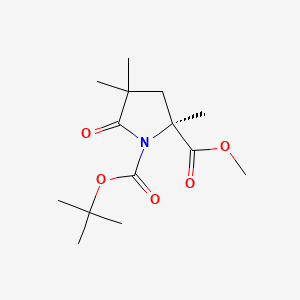

The molecular formula reflects a pyrrolidine ring system substituted with methyl, tert-butoxycarbonyl (Boc), and ester groups. The Boc group at the 1-position and the methyl ester at the 2-position are critical for steric and electronic modulation.

Stereochemical Configuration

The compound’s chirality is defined by the (2S) configuration, which influences its spatial arrangement and intermolecular interactions. X-ray crystallography data for analogous Boc-protected pyrrolidine derivatives (e.g., CCDC 894992) reveal that the Boc group adopts a pseudo-equatorial orientation to minimize steric strain. The 2,4,4-trimethyl substituents on the pyroglutamate core induce a twisted envelope conformation, as observed in related structures.

Structural Analysis

- Pyroglutamate Core : The five-membered pyrrolidone ring contains a ketone at the 5-position (C=O), which participates in hydrogen bonding and dipole interactions.

- Boc Protecting Group : The tert-butoxycarbonyl moiety at the 1-position enhances solubility in nonpolar solvents and prevents undesired nucleophilic attacks during synthetic steps.

- Methyl Ester : The methyl ester at the 2-position stabilizes the carboxylate group, facilitating purification and characterization.

Spectroscopic Characterization

Experimental spectral data for this compound is limited, but insights can be extrapolated from related Boc-protected pyroglutamates:

The Boc group’s tert-butyl protons appear as a singlet in ¹H NMR, while the methyl ester protons resonate as a distinct singlet near δ 3.68 ppm. The 4,4-dimethyl groups on the pyrrolidine ring produce characteristic multiplet signals due to diastereotopic effects.

Computational Insights

Density functional theory (DFT) calculations predict a pyramidalized nitrogen in the pyrrolidine ring, with a N–C–O angle of 115° for the Boc group. The 2,4,4-trimethyl substituents increase the ring’s puckering amplitude (Δ = 0.42 Å), as modeled using B3LYP/6-31G(d) basis sets. These features correlate with reduced ring flexibility, which may impact its reactivity in stereoselective reactions.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-9(16)13(4,5)8-14(15,6)10(17)19-7/h8H2,1-7H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVMCYMKHUPYFL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(N(C1=O)C(=O)OC(C)(C)C)(C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC(C(=O)N1C(=O)OC(C)(C)C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652643 | |

| Record name | 1-tert-Butyl 2-methyl (2S)-2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217662-00-4 | |

| Record name | 1-tert-Butyl 2-methyl (2S)-2,4,4-trimethyl-5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Pyroglutamic Acid Derivatives

A foundational approach involves introducing the Boc group to a pyroglutamate precursor. The starting material, L-pyroglutamic acid, undergoes esterification with methanol under acidic catalysis (e.g., HCl or H₂SO₄) to yield methyl L-pyroglutamate. Subsequent Boc protection is achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or DMAP. The reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, yielding methyl (2S)-1-tert-Boc-pyroglutamate.

For the introduction of the 2,4,4-trimethyl substituents, alkylation strategies are employed. A patent by details the use of methyl Grignard reagents (CH₃MgX) to alkylate the enolate of Boc-protected pyroglutamate. The enolate, generated via LDA (lithium diisopropylamide) or NaHMDS (sodium hexamethyldisilazide) at –78°C in THF, reacts with methyl iodide or dimethyl sulfate to install the methyl groups at C2 and C4 positions.

Table 1: Representative Boc Protection and Alkylation Conditions

Stereoselective Synthesis via Chiral Auxiliaries

To enforce the (2S) configuration, asymmetric induction methods are critical. One approach utilizes Evans oxazolidinone auxiliaries. The pyroglutamate core is conjugated to the auxiliary, enabling diastereoselective alkylation. After methylation, the auxiliary is cleaved via hydrolysis or transesterification, preserving the desired stereochemistry.

An alternative method employs enzymatic resolution. Racemic methyl pyroglutamate is treated with lipases (e.g., Candida antarctica) in organic solvents, selectively hydrolyzing the (2R)-enantiomer. The remaining (2S)-ester is then Boc-protected, achieving enantiomeric excess (ee) >98%.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like THF and DMF enhance enolate stability during alkylation, while DCM minimizes side reactions during Boc protection. Lower temperatures (–78°C) improve stereocontrol but may reduce reaction rates, necessitating extended reaction times.

Table 2: Solvent Optimization for Key Steps

Catalytic Systems

Transition-metal catalysts, such as palladium complexes, have been explored for coupling reactions. However, their utility is limited by compatibility with the Boc group. Organocatalysts, including proline derivatives, show promise in asymmetric alkylation but require further optimization for industrial-scale synthesis.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR and 13C NMR are pivotal for confirming structure and stereochemistry. Key signals include:

Mass spectrometry (ESI-MS) confirms the molecular ion [M+H]+ at m/z 286.34, aligning with the molecular formula C14H23NO5.

Purity Assessment

HPLC methods using chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, ensuring ee >99%. Residual solvents (THF, DCM) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Industrial-Scale Production Challenges

Cost-Efficiency of Protecting Groups

The Boc group, while advantageous for its orthogonal deprotection, increases synthetic costs. Alternatives like Fmoc (fluorenylmethyloxycarbonyl) are cheaper but require harsher cleavage conditions, risking side reactions.

Waste Management

Grignard reactions generate stoichiometric magnesium salts, complicating waste disposal. Flow chemistry systems are being investigated to minimize solvent use and improve atom economy.

Emerging Methodologies

Photocatalytic C–H Functionalization

Recent advances leverage visible-light catalysis to install methyl groups via C–H activation, bypassing prefunctionalized substrates. For example, iridium photocatalysts enable direct methylation of Boc-protected pyroglutamates, though yields remain moderate (50–60%).

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Water, hydrochloric acid, sodium hydroxide.

Deprotection: Trifluoroacetic acid, dichloromethane.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Hydrolysis: Pyroglutamic acid.

Deprotection: 2,4,4-trimethylpyroglutamic acid.

Substitution: Substituted pyroglutamates depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₄H₂₃N₁O₅

- Molecular Weight : 285.34 g/mol

- CAS Number : 1217662-00-4

- Physical Description : Off-white solid

- Solubility : Soluble in chloroform, dichloromethane, and dimethyl sulfoxide (DMSO)

Medicinal Chemistry

Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate is utilized in the development of pharmaceutical compounds due to its ability to serve as a chiral building block. Its structural features allow for the synthesis of various biologically active molecules.

Drug Development

The compound is particularly useful in the synthesis of peptide-based drugs. The tert-butyloxycarbonyl (Boc) protecting group facilitates the selective functionalization of amino acids during peptide synthesis. This property is crucial for creating peptides with specific biological activities.

Case Study: Peptide Synthesis

In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound to synthesize a series of cyclic peptides that exhibited potent activity against cancer cell lines. The incorporation of this compound allowed for enhanced stability and bioavailability of the resulting peptides.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules.

Synthesis of Amino Acids

This compound can be used to synthesize various amino acids through deprotection reactions. The Boc group can be selectively removed under mild acidic conditions, allowing for further transformations.

| Reaction Type | Conditions | Products |

|---|---|---|

| Deprotection | Acidic media | Free amino acid |

| Coupling | Coupling agents | Peptide derivatives |

Case Study: Amino Acid Derivation

A recent publication in Organic Letters demonstrated the use of this compound in synthesizing novel amino acid derivatives that showed promising results in modulating enzymatic activity.

Bioconjugation Applications

This compound can be employed in bioconjugation strategies to attach biomolecules to surfaces or other biomolecules.

Targeted Drug Delivery Systems

In targeted drug delivery systems, this compound can be conjugated with therapeutic agents to enhance specificity and reduce side effects. Its ability to form stable linkages with various biomolecules makes it an attractive candidate for developing advanced drug delivery platforms.

Biological Activity

Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate (CAS Number: 1217662-00-4) is a synthetic compound widely used in chemical and pharmaceutical applications, particularly in peptide synthesis and drug development. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group and a pyroglutamate core. Its molecular formula is with a molecular weight of 285.34 g/mol. The compound is typically presented as an off-white solid and is soluble in organic solvents such as chloroform and dichloromethane.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C14H23NO5 |

| Molecular Weight | 285.34 g/mol |

| Physical State | Off-white solid |

| Solubility | Chloroform, DCM, DMSO |

| Storage Conditions | 2-8°C, protected from light |

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through its interaction with amino acid transport systems. It is structurally similar to other amino acid derivatives that act as substrates or inhibitors for various transporters.

- Amino Acid Transport : The compound has been shown to interact with system A amino acid transporters. In studies involving gliosarcoma cells, it demonstrated significant uptake through these transporters, which are crucial for cellular nutrition and signaling.

- Inhibition Studies : In vitro experiments indicated that the compound could inhibit the uptake of other amino acids by competing for the same transport mechanisms. For instance:

Pharmacological Effects

Research has highlighted various pharmacological effects associated with this compound:

- Antitumor Activity : In animal models of gliosarcoma, compounds related to methyl pyroglutamate derivatives have shown promise in enhancing tumor targeting due to their selective uptake by tumor cells over normal brain tissue .

- Neuroprotective Effects : Given its structural properties akin to neuroactive amino acids, there is ongoing research into its potential neuroprotective effects against neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Transport Mechanisms : A study conducted on rat 9L gliosarcoma cells demonstrated that the uptake of this compound was significantly inhibited by various amino acid carrier inhibitors. The results indicated that the stereochemistry at the α-carbon plays a crucial role in determining the biological properties of related compounds .

- Chemical Stability and Reactivity : Research into the stability of the Boc protecting group under various conditions revealed that it could be selectively removed without affecting the integrity of the pyroglutamate core. This property is advantageous for synthesizing peptide sequences where selective deprotection is required.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate belongs to a family of protected pyroglutamate esters. Key structural analogues include:

*Hypothetical compounds for comparison.

Key Observations :

- Protective Group Stability : The Boc group offers superior stability under basic and nucleophilic conditions compared to acetyl (Ac) or fluorenylmethyloxycarbonyl (Fmoc) groups. However, Boc requires acidic deprotection (e.g., trifluoroacetic acid), whereas Fmoc is base-labile .

- This was observed in a related crystal structure study of a tert-butyl-containing indoloquinoline derivative, where bulky groups stabilized specific conformations .

Crystallographic and Conformational Analysis

describes a structurally distinct compound, (rac)-methyl-2-(tert-butyl)-indolo[2,3-a]-quinoline-3-carboxylate, which shares the tert-butyl motif. Key differences include:

- Crystal Packing: The indoloquinoline derivative exhibits anisotropic displacement parameters (U₁₁, U₂₂, U₃₃) indicative of rigid planar regions, while pyroglutamates typically adopt non-planar, puckered conformations due to the five-membered ring .

- Thermal Motion: Higher U₃₃ values in ’s compound suggest greater thermal motion perpendicular to the aromatic plane, unlike pyroglutamates, where motion is constrained by the pyrrolidinone ring .

Stability and Reactivity

- Thermal Stability : Storage at -20°C is critical for the Boc-protected compound, as elevated temperatures may accelerate ester hydrolysis or Boc deprotection. In contrast, silyl-protected compounds (e.g., ’s compound 6) decompose upon exposure to fluoride ions .

- Chemical Reactivity : The methyl ester in the target compound is more electrophilic than ethyl or benzyl esters, facilitating nucleophilic acyl substitutions in peptide coupling reactions .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Methyl (2S)-1-tert-Boc-2,4,4-trimethylpyroglutamate, and how are intermediates purified?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyroglutamate backbone, followed by stereoselective alkylation or methylation. For example, RuO₄-catalyzed oxidative cyclization of 1,5-dienes can generate key intermediates, which are subsequently functionalized via benzylation or acetylation . Purification often employs column chromatography (e.g., silica gel) or recrystallization, with solvents like ethyl acetate/hexane mixtures. Crystallization conditions (e.g., solvent polarity, cooling rates) must be optimized to isolate enantiomerically pure products, as demonstrated in crystal structure studies .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : Assign stereochemistry and confirm substituent positions, particularly for the Boc-protected amine and methyl groups. Anisotropic effects in NOESY/ROESY spectra help resolve conformational ambiguities .

- FT-IR : Identify carbonyl stretches (e.g., Boc carbamate ~1680–1720 cm⁻¹) and ester functionalities .

- HRMS (High-Resolution Mass Spectrometry) : Verify molecular formula and fragmentation patterns .

- X-ray Crystallography : Resolve absolute stereochemistry and crystal packing, as shown in studies reporting atomic coordinates and anisotropic displacement parameters (U₁₁, U₂₂, U₃₃) .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during synthesis, and what analytical methods validate it?

- Methodological Answer : Enantiomeric purity is achieved via chiral auxiliaries or asymmetric catalysis (e.g., RuO₄-mediated stereoselective cyclization) . Validation methods include:

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol gradients.

- Polarimetry : Compare specific rotation values with literature data.

- X-ray Diffraction : Confirm absolute configuration via Flack parameters, as detailed in crystal structure analyses .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray results) be resolved?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotameric equilibria) or crystal packing effects. Strategies include:

- Variable-Temperature NMR : Identify temperature-dependent shifts caused by conformational flexibility.

- DFT Calculations : Compare experimental and computed chemical shifts.

- Multi-Technique Cross-Validation : For example, X-ray data in resolved stereochemical ambiguities in a related pyroglutamate derivative by providing unambiguous bond angles and torsional parameters.

Q. What strategies optimize catalytic systems for stereoselective synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., RuO₄ for oxidative cyclization ) and organocatalysts for enantioselectivity.

- Solvent/Additive Optimization : Polar aprotic solvents (e.g., DMF) enhance Boc-deprotection yields, while Lewis acids (e.g., ZnCl₂) improve methylation efficiency.

- Kinetic Studies : Monitor reaction progress via TLC/GC-MS to identify rate-limiting steps.

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

- Methodological Answer : Challenges include low crystal quality and anisotropic displacement. Mitigation involves:

- Crystal Growth Optimization : Use slow evaporation in mixed solvents (e.g., CH₃CN/EtOH).

- Data Collection : High-intensity radiation (e.g., synchrotron X-rays) improves resolution for small crystals.

- Refinement : Apply SHELXL/TWIN instructions to model disorder, as seen in studies reporting U₃₃ values for methyl groups .

Q. How is the compound’s stability assessed under varying experimental conditions (e.g., acidic/basic media)?

- Methodological Answer :

- Stress Testing : Expose the compound to pH gradients (e.g., 0.1 M HCl/NaOH) and monitor degradation via HPLC.

- Thermal Analysis : DSC/TGA identifies decomposition temperatures and polymorphic transitions.

- Light Sensitivity : UV-vis spectroscopy tracks photodegradation products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.